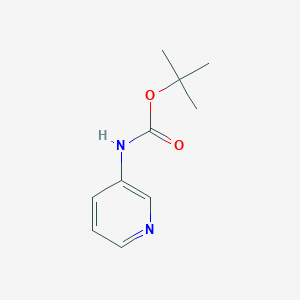

tert-Butyl pyridin-3-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyridin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHGDPZRLXDVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448782 | |

| Record name | tert-Butyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56700-70-0 | |

| Record name | tert-Butyl pyridin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Boc-amino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl pyridin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl pyridin-3-ylcarbamate, a key intermediate in pharmaceutical and organic synthesis. The document delves into the prevalent synthetic pathway, elucidating the underlying reaction mechanism, offering a detailed experimental protocol, and discussing the critical roles of various reagents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound is a pivotal building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its structure incorporates a pyridine ring, a common motif in drug discovery, and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, making it an invaluable tool in multi-step syntheses.[1][2] The ability to selectively protect the 3-amino group of 3-aminopyridine allows for subsequent chemical modifications at other positions of the pyridine ring.

The Primary Synthesis Pathway: Boc Protection of 3-Aminopyridine

The most common and direct route to this compound is the N-protection of 3-aminopyridine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][3] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Reaction Mechanism

The mechanism of Boc protection of an amine involves a nucleophilic acyl substitution. The reaction can proceed with or without a base, although the presence of a base is generally preferred to enhance the reaction rate.

Mechanism without a Base:

-

The lone pair of electrons on the nitrogen atom of 3-aminopyridine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate.

-

This leads to the formation of a tetrahedral intermediate.

-

The intermediate collapses, resulting in the departure of a tert-butyl carbonate anion as a leaving group.

-

The tert-butyl carbonate anion then deprotonates the positively charged nitrogen to yield the final product, this compound, along with the decomposition of the unstable tert-butyl carbonic acid into tert-butanol and carbon dioxide.[4][5]

Mechanism with a Base (e.g., Triethylamine - TEA):

-

The amine of 3-aminopyridine attacks a carbonyl carbon of the Boc anhydride, forming a tetrahedral intermediate.[6]

-

The base, such as triethylamine, deprotonates the protonated amine in the intermediate.[6]

-

The intermediate then collapses, eliminating a tert-butyl carbonate anion.

-

This anion subsequently decomposes to tert-butoxide and carbon dioxide. The tert-butoxide is then protonated by the triethylammonium ion to form tert-butanol and regenerate the triethylamine catalyst.[6]

The following diagram illustrates the base-catalyzed mechanism:

Caption: Base-catalyzed mechanism of Boc protection.

The Role of Catalytic DMAP

For less reactive amines or to accelerate the reaction, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added. DMAP is a hypernucleophilic acylation catalyst.

Mechanism with DMAP:

-

DMAP attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[7][8]

-

The 3-aminopyridine then attacks this activated intermediate, which is more electrophilic than Boc anhydride itself.

-

This leads to the formation of the desired product and regenerates the DMAP catalyst.[7][8]

The use of DMAP can significantly increase the reaction rate, but it may also promote side reactions if not used judiciously.[7][8]

The following diagram illustrates the DMAP-catalyzed mechanism:

Caption: DMAP-catalyzed mechanism of Boc protection.

Experimental Protocol

The following protocol is a robust method for the synthesis of this compound. This procedure is adapted from a patented method and is suitable for laboratory-scale synthesis.[9]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 |

| Water (for washing) | H₂O | 18.02 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL).

-

Addition of Reagents: To the stirred solution at room temperature, add triethylamine (3.2 g, 31.8 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (4.6 g, 21.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-aminopyridine) is no longer visible.

-

Work-up: Upon completion, wash the reaction mixture with water (2 x 20 mL).

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Expected Yield

Following this protocol, a yield of approximately 85% can be expected.[9]

Causality Behind Experimental Choices

-

Solvent: Dichloromethane is a common choice as it is a relatively non-polar aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction. Other solvents like tetrahydrofuran (THF) can also be used.[2]

-

Base: Triethylamine is a non-nucleophilic base that serves to neutralize the protonated amine intermediate, driving the reaction to completion.[6] Other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be employed.

-

Stoichiometry: An excess of Boc anhydride and triethylamine is often used to ensure the complete conversion of the starting 3-aminopyridine.[9]

-

Temperature: The reaction is typically carried out at room temperature as it is generally efficient under these conditions. For less reactive amines, gentle heating may be required.[2]

Conclusion

The synthesis of this compound via the Boc protection of 3-aminopyridine is a well-established and efficient method. Understanding the reaction mechanism and the role of each reagent allows for the optimization of the reaction conditions to achieve high yields and purity. This technical guide provides a solid foundation for researchers and professionals working with this important synthetic intermediate.

References

-

Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available from: [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available from: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

-

Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. Available from: [Link]

-

Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available from: [Link]

-

Di-tert-butyl dicarbonate. Wikipedia. Available from: [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available from: [Link]

- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Google Patents.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

- BOC protection method for aminopyridine. Google Patents.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

-

Reactions that Work: Boc Protection. Chemtips. Available from: [Link]

-

Reagents and conditions: (a) (Boc)2O, triethylamine (TEA), DMAP (cat.),... ResearchGate. Available from: [Link]

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.

- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

Technical Monograph: tert-Butyl Pyridin-3-ylcarbamate

Strategic Utilization in Medicinal Chemistry & Synthetic Methodology[1][2]

Part 1: Executive Summary & Core Identity

tert-Butyl pyridin-3-ylcarbamate (CAS: 3432-01-7), widely known as N-Boc-3-aminopyridine , acts as a pivotal "masked" nitrogen nucleophile in modern drug discovery.[1] Unlike direct pharmacological agents where "Mechanism of Action" (MoA) implies receptor binding, the MoA of this compound is bipartite:

-

Synthetic MoA: It functions as a chemo-selective "switch," dampening the nucleophilicity of the C3-amine to allow orthogonal functionalization of the pyridine ring (e.g., via Directed Ortho Metalation or cross-coupling).[1]

-

Pharmacophoric MoA: It serves as the stable precursor to the 3-aminopyridine motif, a privileged scaffold found in kinase inhibitors (e.g., Dabrafenib), FAAH inhibitors, and potassium channel blockers.[1]

This guide details the mechanistic principles governing its reactivity, its role as a directing group, and the protocols for its integration into high-value API (Active Pharmaceutical Ingredient) synthesis.

Part 2: Mechanism of Action (Chemical & Synthetic)[1]

The utility of this compound rests on three mechanistic pillars: Electronic Modulation , Directed Lithiation , and Acid-Gated Release .[1]

1. Electronic Modulation (The "Dampener" Effect)

The free amine in 3-aminopyridine is highly susceptible to oxidation and participates in unwanted side reactions (e.g., N-oxide formation) during electrophilic aromatic substitution.[1]

-

Mechanism: The tert-butoxycarbonyl (Boc) group creates steric bulk and withdraws electron density via resonance (delocalization of the nitrogen lone pair into the carbonyl).[1]

-

Result: This deactivates the nitrogen, preventing it from poisoning metal catalysts (e.g., Pd in Buchwald-Hartwig couplings) and protecting it from oxidation, while maintaining the pyridine ring's ability to undergo functionalization.[1]

2. Directed Ortho Metalation (DoM) (The "Anchor" Effect)

One of the most sophisticated uses of this intermediate is as a Directed Metalation Group (DMG).[1]

-

Causality: The carbonyl oxygen of the carbamate coordinates with organolithium reagents (e.g., t-BuLi or n-BuLi).[1]

-

Regioselectivity: This coordination directs the lithium base to deprotonate the C4 position (ortho to the amine), forming a lithiated species.[1]

-

Application: This allows for the introduction of electrophiles (halogens, formyl groups, boronic esters) specifically at the C4 position, a substitution pattern difficult to achieve via standard electrophilic aromatic substitution.

3. Acid-Gated Deprotection (The "Release" Switch)

The "mechanism" of its removal is an acid-catalyzed elimination.[1]

-

Step 1: Protonation of the carbamate carbonyl oxygen.[1]

-

Step 2: Fragmentation to release the tert-butyl cation (which is trapped as isobutylene) and carbamic acid.[1]

-

Step 3: Spontaneous decarboxylation of carbamic acid to regenerate the free 3-aminopyridine.[1]

-

Self-Validating Logic: The evolution of CO₂ gas serves as a visual entropy driver, confirming reaction progress.[1]

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the dual pathways: The Synthetic Activation (DoM) and the Deprotection Mechanism .[1]

Caption: Divergent mechanistic pathways: The 'Red' path utilizes the Boc group as a directing anchor for regioselective synthesis; the 'Green' path depicts the entropy-driven deprotection to yield the active amine.[1]

Part 4: Experimental Protocols

These protocols are designed for reproducibility and scalability in a medicinal chemistry setting.[1]

Protocol A: Synthesis of this compound

Objective: Protection of 3-aminopyridine to prevent catalyst poisoning in downstream coupling.[1]

| Parameter | Specification |

| Reagents | 3-Aminopyridine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), HMDS (LiHMDS or NaHMDS, 2.0 eq) |

| Solvent | THF (Anhydrous) |

| Temperature | 0°C to Room Temperature (RT) |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried flask with 3-aminopyridine (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C under N₂ atmosphere.[1]

-

Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 2.0 eq). The solution will turn dark (formation of the amide anion).[1] Stir for 30 min.

-

Expert Insight: Using a strong base like LiHMDS prevents the formation of bis-Boc byproducts, which are common when using weaker bases like TEA/DMAP.[1]

-

-

Addition: Add Boc₂O (1.1 eq) dissolved in minimal THF dropwise.

-

Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

-

Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc (3x).[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

-

Purification: Recrystallize from Hexane/EtOAc or flash chromatography if necessary.

Protocol B: Acid-Mediated Deprotection (TFA Method)

Objective: Clean removal of the Boc group to liberate the amine for final drug assembly.[1]

| Parameter | Specification |

| Reagents | Boc-Protected Intermediate, Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Ratio | DCM:TFA (4:1 or 2:1 v/v) |

| Scavenger | Triethylsilane (Optional, 2.0 eq) |

Step-by-Step Methodology:

-

Preparation: Dissolve the this compound derivative in DCM (0.1 M).

-

Acidification: Add TFA slowly at 0°C.

-

Expert Insight: If the molecule contains electron-rich aromatic rings (e.g., indoles), add Triethylsilane (TES) as a cation scavenger to prevent tert-butylation of the ring by the generated t-butyl cation.[1]

-

-

Digestion: Stir at RT for 1–4 hours. Monitor for the disappearance of the starting material and the cessation of CO₂ bubbling.[1]

-

Neutralization (Critical): Concentrate in vacuo to remove excess TFA.[1] Redissolve in DCM and wash with sat.[1] NaHCO₃ until pH > 8.[1] (Caution: CO₂ evolution).[1]

-

Isolation: Dry organic layer (MgSO₄) and concentrate to yield the free amine.[1]

Part 5: Applications in Drug Development

The 3-aminopyridine scaffold, accessible via this intermediate, is a core component of several therapeutic classes:

-

Kinase Inhibitors: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., BRAF, VEGFR).[1] The C3-amine forms the hinge-binding motif.[1]

-

FAAH Inhibitors: Carbamate derivatives of 3-aminopyridine (where the Boc is replaced by a specific lipophilic carbamate) act as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH), treating pain and anxiety.[1]

-

PROTAC Linkers: The diamine variants (derived from reduction of the pyridine) are used as rigid linkers in Proteolysis Targeting Chimeras.[1]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (DoM)

-

Boc-Protection Protocols

-

Therapeutic Applications

Sources

- 1. tert-butyl N-[(piperidin-3-yl)methyl]carbamate | C11H22N2O2 | CID 2756030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. tert-butyl (R)-piperidin-3-ylcarbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to the Solubility of tert-Butyl Pyridin-3-ylcarbamate

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from a laboratory discovery to a life-changing therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. The ability of a drug candidate to dissolve in a solvent system, particularly in aqueous environments, is a critical determinant of its bioavailability, efficacy, and overall developability.[1][2] Poor solubility can lead to erratic absorption, low plasma concentrations, and ultimately, the failure of an otherwise potent compound.[2] Consequently, a thorough understanding and characterization of a compound's solubility profile is an indispensable component of modern drug discovery and development.

This technical guide provides a comprehensive overview of the solubility of tert-butyl pyridin-3-ylcarbamate , a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of precise quantitative solubility data for this specific molecule in the public domain, this guide will focus on providing a detailed framework for its experimental determination. We will delve into the theoretical underpinnings of its solubility based on its physicochemical properties and present robust, field-proven protocols for both thermodynamic and kinetic solubility assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive understanding of the solubility characteristics of this compound and similar chemical entities.

Physicochemical Properties of this compound: A Predictive Overview

A molecule's structure inherently dictates its physical and chemical properties, including its solubility. An analysis of the structure of this compound (Figure 1) provides valuable insights into its expected solubility behavior.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Key physicochemical parameters for this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Solid | [4] |

| Predicted LogP | 2.4286 | [3] |

| Topological Polar Surface Area (TPSA) | 51.22 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

The predicted LogP value of 2.4286 suggests that this compound is a moderately lipophilic compound.[3] The pyridine ring, a heterocyclic aromatic amine, contributes to its polarity and ability to act as a hydrogen bond acceptor.[5][6] The carbamate group also features hydrogen bond donors and acceptors.[3] This combination of a lipophilic tert-butyl group and polar functionalities suggests that the compound will exhibit solubility in a range of organic solvents, with a preference for those with intermediate polarity. Its solubility in water is expected to be limited but potentially pH-dependent due to the basicity of the pyridine nitrogen.

Methodology for Solubility Determination

A comprehensive assessment of a compound's solubility involves determining both its thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, while kinetic solubility is a measure of the concentration at which a compound precipitates from a supersaturated solution under specific conditions.[1][2]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[7]

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials, each containing a precisely measured volume of the desired solvent. A range of solvents should be tested, including polar protic (e.g., water, ethanol, methanol), polar aprotic (e.g., acetonitrile, dimethyl sulfoxide), and nonpolar (e.g., hexane, toluene) solvents.

-

To investigate the effect of pH on aqueous solubility, prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C and 37°C) to simulate room and physiological temperatures, respectively.[8]

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure that the concentration has plateaued.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let any undissolved solid settle.

-

Carefully aspirate an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to further remove any suspended microparticles.

-

-

Quantification:

-

Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved this compound.

-

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for the shake-flask method.

Kinetic Solubility Determination: High-Throughput Nephelometry

Kinetic solubility assays are valuable in early drug discovery for rapidly screening large numbers of compounds.[1][9] Nephelometry, which measures light scattering by suspended particles, is a common technique for this purpose.[10][11]

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Incubation and Measurement:

-

Data Analysis:

-

The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound.

-

Workflow for Kinetic Solubility Determination:

Caption: Workflow for nephelometric kinetic solubility assay.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately quantifying the concentration of this compound in the solubility experiments.

Proposed HPLC Method:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point for the separation of this moderately polar compound.[12]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (ACN) and water, both containing a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape, is recommended. A starting point could be a 60:40 mixture of ACN and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (to be determined by UV-Vis spectrophotometry, likely around 254 nm).

-

Calibration: A calibration curve should be generated using a series of known concentrations of this compound to ensure accurate quantification.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Hypothetical Solubility Data for this compound:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | 25 | 0.5 | 0.0026 |

| Water (pH 7.4) | 37 | 0.8 | 0.0041 |

| Ethanol | 25 | 50 | 0.257 |

| Methanol | 25 | 65 | 0.335 |

| Acetonitrile | 25 | 25 | 0.129 |

| Dimethyl Sulfoxide (DMSO) | 25 | >200 | >1.03 |

| Hexane | 25 | <0.1 | <0.0005 |

Interpretation of Results:

The hypothetical data in the table illustrates the expected solubility profile. The low aqueous solubility is consistent with the compound's lipophilicity. The increased solubility at 37°C compared to 25°C is a common trend for many compounds. The high solubility in polar organic solvents like methanol, ethanol, and DMSO, and poor solubility in a nonpolar solvent like hexane, aligns with the presence of both polar and nonpolar moieties in the molecule.

Conclusion

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. Accessed February 10, 2026. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io Website. Accessed February 10, 2026. [Link]

- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- BMG LABTECH. (2010). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 34-39.

-

Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab Website. Accessed February 10, 2026. [Link]

-

Solubility of Things. Pyridine. Solubility of Things Website. Accessed February 10, 2026. [Link]

- Kivala, M., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2018-2028.

- Royal Society of Chemistry. (2014). Analytical Methods. Royal Society of Chemistry Publishing.

- Scriven, E. F. V., & Murugan, R. (2005). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology.

-

Veeprho. This compound | CAS 56700-70-0. Veeprho Website. Accessed February 10, 2026. [Link]

- Jouyban, A. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. BenchChem Website.

-

PubChem. Pyridine carbamate. PubChem Website. Accessed February 10, 2026. [Link]

-

SIELC Technologies. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column. SIELC Technologies Website. Accessed February 10, 2026. [Link]

-

Home Sunshine Pharma. This compound CAS 56700-70-0. Home Sunshine Pharma Website. Accessed February 10, 2026. [Link]

- Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1569-o1570.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS 56700-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. pubs.rsc.org [pubs.rsc.org]

tert-Butyl pyridin-3-ylcarbamate physical appearance

An In-depth Technical Guide to the Physicochemical Properties and Characterization of tert-Butyl pyridin-3-ylcarbamate

Introduction

This compound (CAS No. 56700-70-0) is a pivotal chemical intermediate widely utilized in the pharmaceutical industry.[1] With a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , this compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel treatments for diabetes.[1][2][3] Its structure incorporates a pyridine ring functionalized with a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a cornerstone of modern organic synthesis, providing a robust yet readily cleavable protecting group for amines, which is essential for multi-step synthetic pathways.

This guide provides an in-depth analysis of the physicochemical properties of this compound, with a primary focus on its physical appearance as a key indicator of purity. We will explore the causality behind its synthesis, detail self-validating protocols for its characterization, and offer field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Physical Appearance

The physical appearance of a chemical compound is the first and most fundamental indicator of its identity and purity. For this compound, the expected appearance is that of a solid.[4] High-purity batches typically present as a white to light yellow crystalline powder.[5] Any significant deviation from this state, such as presenting as an oil or a darkly colored solid, strongly suggests the presence of residual solvents, unreacted starting materials, or byproducts from the synthesis, necessitating further purification.

The stability and handling characteristics of this compound are defined by its quantitative physical properties, which are summarized in the table below.

| Property | Value | Source |

| CAS Number | 56700-70-0 | [1][2][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][4] |

| Molecular Weight | 194.23 g/mol | [1][2][4] |

| Physical State | Solid | [4] |

| Appearance | White to Light yellow powder/crystal | [5] |

| Melting Point | 116-120 °C | [4] |

| Boiling Point | 252.7 °C at 760 mmHg | [4] |

| Density | 1.131 g/cm³ | [4] |

| Flash Point | 106.7 °C | [4] |

Solubility Profile: While comprehensive solubility data is not extensively published, the molecular structure provides strong indicators for solvent selection. The polar pyridine ring and carbamate group suggest solubility in polar organic solvents, while the nonpolar tert-butyl group enhances solubility in less polar solvents. In practice, this compound is soluble in solvents such as acetone, toluene, and chlorinated solvents like dichloromethane, which are commonly used in its synthesis and purification.[3]

Section 2: Synthesis Protocol: A Validating Workflow

The most common and efficient synthesis of this compound involves the protection of the primary amine of 3-aminopyridine using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Causality of Experimental Design: The selection of the Boc protecting group is deliberate. It is highly effective at deactivating the nucleophilicity of the amine, preventing it from engaging in undesired side reactions during subsequent synthetic transformations. Its stability under a wide range of non-acidic conditions, coupled with its straightforward removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it an ideal choice for complex molecular construction. The use of a base (e.g., triethylamine or potassium carbonate) is essential to neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation.[3]

Caption: Synthetic workflow for Boc-protection of 3-aminopyridine.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., acetone, 10 mL/g), add potassium carbonate (1.2 eq).[3] Stir the suspension at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the suspension. The slow addition is critical to control the exotherm of the reaction.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the inorganic base.[3] Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble impurities.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white to off-white solid.

Section 3: Analytical Characterization and Quality Control

The synthesis is only complete upon rigorous analytical validation. The physical appearance of the final compound must be correlated with spectroscopic data to confirm its identity and purity unequivocally.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the δ 7.0-8.5 ppm range. A broad singlet corresponding to the N-H proton of the carbamate will be present, and a sharp, large singlet integrating to nine protons at approximately δ 1.5 ppm will confirm the presence of the tert-butyl group.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carbons of the pyridine ring, a signal for the carbamate carbonyl carbon around δ 155 ppm, and two distinct signals for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

FT-IR Spectroscopy: Infrared spectroscopy is an excellent tool for identifying key functional groups. The spectrum will be characterized by a distinct N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O (carbonyl) stretch of the carbamate group near 1700 cm⁻¹, and C-N stretching bands.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.11.

Troubleshooting Logic:

The characterization process forms a self-validating loop. If the physical appearance is off, or if the spectroscopic data is inconsistent with the expected structure, a logical troubleshooting process is required.

Caption: Decision tree for troubleshooting based on physical appearance.

Section 4: Safe Handling and Storage

As a laboratory chemical, this compound must be handled with appropriate care. It is classified with GHS07 (Warning) and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

For long-term stability, the compound should be stored at 4°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[2][5]

Conclusion

This compound is a foundational building block in medicinal chemistry. Its correct physical appearance as a white to off-white solid is the primary, field-level confirmation of material quality. This visual inspection, when backed by a robust and logical workflow of synthesis and comprehensive spectroscopic characterization, ensures the reliability and reproducibility of the complex drug development processes in which this vital intermediate is employed. This guide provides the necessary technical framework for researchers to confidently synthesize, validate, and utilize this compound.

References

-

This compound CAS 56700-70-0 - Home Sunshine Pharma. Source: Home Sunshine Pharma.

-

(S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9. Source: ChemicalBook.

-

Supporting Information. Source: Royal Society of Chemistry.

-

tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate 31140-42-8. Source: Sigma-Aldrich.

-

This compound - SRIRAMCHEM. Source: SRIRAMCHEM.

-

123-38-6 | CAS DataBase. Source: ChemicalBook.

-

tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171. Source: PubChem.

-

Tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate (C11H22N2O3). Source: PubChemLite.

-

56700-70-0 | this compound. Source: ChemScene.

-

tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3. Source: Tokyo Chemical Industry (India) Pvt. Ltd.

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Source: ResearchGate.

-

This compound | CAS 56700-70-0. Source: Veeprho.

-

tert-butyl (R)-piperidin-3-ylcarbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Source: PharmaCompass.com.

-

Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Source: Google Patents.

-

propionaldehyde, 123-38-6. Source: The Good Scents Company.

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram. Source: ResearchGate.

-

PROPIONALDEHYDE CAS NO 123-38-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Source: CDH Fine Chemical.

-

Propionaldehyde - 123-38-6, C3H6O, density, melting point, boiling point, structural formula, synthesis. Source: ChemSynthesis.

-

Propionaldehyde for synthesis 123-38-6. Source: Sigma-Aldrich.

-

56700-70-0|this compound|BLD Pharm. Source: BLD Pharm.

-

tert-Butyl carbamate - the NIST WebBook. Source: National Institute of Standards and Technology.

-

172603-05-3|tert-Butyl piperidin-3-ylcarbamate|BLD Pharm. Source: BLD Pharm.

-

(S)-tert-butyl piperidin-3-ylcarbamate - SRIRAMCHEM. Source: SRIRAMCHEM.

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. chemscene.com [chemscene.com]

- 3. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 4. This compound CAS 56700-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Strategic Importance of a Versatile Scaffold

An In-Depth Technical Guide to tert-Butyl pyridin-3-ylcarbamate Derivatives and Analogs for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic use of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, the this compound scaffold has emerged as a cornerstone component for constructing complex, biologically active molecules. Its utility stems from a combination of factors: the inherent pharmacological relevance of the pyridine ring, the predictable reactivity of its functional groups, and, most critically, the presence of the tert-butoxycarbonyl (Boc) protecting group.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, its principal analogs, and its derivatives. We will delve into the causality behind synthetic strategies, explore its diverse applications in drug discovery, and provide field-proven experimental protocols. The narrative is structured to offer not just procedural knowledge, but a deeper understanding of the chemical principles that make this scaffold an invaluable tool in the medicinal chemist's arsenal.

The Core Moiety: Synthesis, Properties, and the Rationale of Protection

The foundational molecule, this compound, serves as the primary entry point for a vast library of derivatives. Understanding its synthesis and the role of the Boc group is fundamental to its effective application.

The Indispensable Role of the Boc Protecting Group

The amino group is one of the most common functional groups in active pharmaceutical ingredients, but its high nucleophilicity and basicity can interfere with many synthetic transformations. The tert-butoxycarbonyl (Boc) group is an industry-standard solution for temporarily masking this reactivity.[1] Its widespread use is attributable to several key advantages:

-

Robustness: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions elsewhere in the molecule.[2]

-

Ease of Introduction: It is typically installed in a high-yielding, single-step reaction using di-tert-butyl dicarbonate ((Boc)₂O).[3]

-

Mild Cleavage: The carbamate can be readily cleaved under specific acidic conditions, often with high selectivity, regenerating the free amine without compromising other sensitive functional groups.[4][5]

-

Solubility Modulation: The bulky and lipophilic tert-butyl group can significantly alter the solubility profile of intermediates, often improving their handling and purification characteristics in common organic solvents.[4]

This strategy of protection and deprotection allows for a modular and controlled approach to complex molecule synthesis, a concept illustrated in the workflow below.

Caption: General workflow for the synthesis and application of the Boc-protected pyridine core.

Synthesis of the Core: this compound

The most common and efficient method for synthesizing the title compound is the reaction of 3-aminopyridine with di-tert-butyl dicarbonate. While various bases and solvent systems can be employed, a typical laboratory-scale procedure offers high yield and purity. A method has been disclosed that utilizes coupling agents such as EDCI and HOBT in the presence of a base to achieve high yields.[3] The rationale for using a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is to neutralize the tert-butoxycarbamic acid byproduct, driving the reaction to completion.

Key Chemical Transformations and Analog Synthesis

The true power of the this compound scaffold lies in its capacity to be transformed into a diverse range of derivatives and analogs. The two most critical transformations are the deprotection of the amine and the modification of the pyridine ring itself.

Boc Deprotection: Releasing the Amine

The removal of the Boc group is typically achieved under anhydrous acidic conditions.[6] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate are standard.

Mechanism of Deprotection: The reaction is initiated by protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide, liberating the free amine.

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

A Critical Consideration—The tert-Butyl Cation: The liberated tert-butyl cation is a potent electrophile.[4] In the presence of nucleophilic functional groups (such as indoles, thiols, or electron-rich aromatic rings) within the substrate molecule, unwanted alkylation can occur. To mitigate this, a "scavenger" like triethylsilane (TES), thioanisole, or water is often added to the reaction mixture to trap the cation.[5]

Synthesis of Piperidine Analogs via Ring Reduction

One of the most valuable analogs is tert-butyl piperidin-3-ylcarbamate, where the aromatic pyridine ring is reduced to a saturated piperidine ring. This transformation dramatically alters the three-dimensional geometry and basicity of the molecule, providing a crucial vector for exploring structure-activity relationships. The synthesis is typically achieved via catalytic hydrogenation.[7] This process can yield chiral products, and methods for obtaining specific enantiomers, such as (S)-3-(Boc-amino)piperidine, are well-established and vital for producing stereospecific drugs.[8][9]

Caption: Key pathways to generate principal analogs from the core scaffold.

Applications in Medicinal Chemistry & SAR

The this compound core and its analogs are prevalent in a wide range of therapeutic areas, serving as pivotal intermediates and pharmacophoric elements.[10][11]

A Building Block for Diverse Therapeutic Agents

The versatility of this scaffold is demonstrated by its incorporation into molecules targeting a variety of diseases.

| Therapeutic Area | Biological Target/Drug Class | Reference Example |

| Metabolic Diseases | DPP-4 Inhibitors (e.g., Alogliptin) | The piperidine analog is a key intermediate for diabetes drugs.[12][13] |

| Infectious Diseases | SARS-CoV 3CL Protease Inhibitors | The pyridine core is part of potent non-covalent inhibitors.[14] |

| Oncology | Kinase Inhibitors (PIKfyve, PIP4K2C) | Isothiazolo[4,3-b]pyridine derivatives show potent antitumoral activity.[15] |

| Inflammation/Neurology | Orexin Receptor Antagonists, IRAK4 Inhibitors | Chiral piperidine carbamates are crucial for synthesis.[9] |

| Oncology | Antiproliferative Agents | Various pyridine derivatives show activity against cancer cell lines.[16][17] |

Case Study: Structure-Activity Relationships (SAR) of Isothiazolo[4,3-b]pyridine Analogs

A compelling example of the scaffold's utility is in the development of dual PIKfyve and PIP4K2C lipid kinase inhibitors.[15] Starting from a core that links a substituted isothiazolo[4,3-b]pyridine to another aryl group, researchers systematically explored how modifications impact inhibitory potency. A key finding was the critical importance of the linker and substituents on the pyridine-derived portion of the molecule.

| Compound/Modification | Linker to Pyridine | Key Substituent | PIKfyve IC₅₀ (nM) |

| RMC-113 (Lead) | Ethynyl (-C≡C-) | 3-pyridinyl | Potent (Baseline) |

| Analog 17 | Single Bond | 3-pyridinyl | 602 |

| Analog 22 | Ethyl (-CH₂-CH₂-) | 3-pyridinyl | 33 |

| Analog 15 | Aminomethylene | 3-pyridinyl | Inactive |

| Analog 20 | Amide | 3-pyridinyl | Inactive |

Data synthesized from[15].

This SAR study clearly demonstrates that while a saturated linker is tolerated, the rigid acetylenic linker is optimal for potent PIKfyve inhibition.[15] Deletion of the linker or its replacement with more flexible groups like amides leads to a dramatic loss of activity. Such studies are fundamental to drug design, and the predictable reactivity of the pyridin-3-ylcarbamate building block enables this systematic exploration.

Validated Experimental Protocols

The following protocols are provided as a trusted reference for the synthesis and deprotection of the core scaffold.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for Boc protection of aminopyridines.[2][3]

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (1.0 eq.). Dissolve it in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Addition of Base: Add triethylamine (TEA) (1.5 eq.) to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white solid.

Protocol 2: Deprotection of this compound

This protocol uses trifluoroacetic acid for efficient and clean removal of the Boc group.[4][18]

-

Reagent Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

-

Addition of Scavenger (Optional): If the substrate contains acid-sensitive, nucleophilic groups, add an appropriate scavenger such as triethylsilane (1.2 eq.).

-

Addition of Acid: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 eq., often used as a 20-50% solution in DCM) dropwise.

-

Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene or DCM may be necessary).

-

Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine product as its trifluoroacetate salt. Alternatively, neutralize the crude residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the product.

Conclusion

The this compound scaffold and its analogs represent more than just a class of chemical compounds; they are a validated platform for innovation in drug discovery. The strategic advantage conferred by the Boc protecting group allows for controlled, sequential chemical modifications, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties. From kinase inhibitors in oncology to protease inhibitors for viral diseases, the derivatives of this core structure have demonstrated significant therapeutic potential. The continued application of this versatile building block, guided by the principles of synthetic chemistry and structure-activity relationship studies, will undoubtedly continue to fuel the pipeline of next-generation medicines.

References

-

EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents.

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synlett.

-

CN102936220B - BOC protection method for aminopyridine - Google Patents.

-

This compound | 56700-70-0 | BLD Pharm. BLD Pharm.

-

A Building Block Approach for the Total Synthesis of YM-385781 - PMC. PubMed Central.

-

WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.

-

tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | TCI. Tokyo Chemical Industry.

-

Turk, B. E. et al. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters.

-

This compound | 56700-70-0 | ChemScene. ChemScene.

-

The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

-

tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem. PubChem.

-

Yang, J. W., Pan, S. C., & List, B. Asymmetric Enamine Catalysis. Organic Syntheses.

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.

-

tert-Butyl piperidin-3-ylcarbamate | 172603-05-3 | BLD Pharm. BLD Pharm.

-

This compound | CAS 56700-70-0 - Veeprho. Veeprho.

-

3-aminopyridine-4-carboxaldehyde, 3-boc protected - Pipzine Chemicals. Pipzine Chemicals.

-

Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. PubMed Central.

-

3-(Boc-amino)pyridine | C10H14N2O2 | CID 10932321 - PubChem. PubChem.

-

Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI.

-

Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific.

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable. ACS.

-

Lin, N. H. et al. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.

-

Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. ResearchGate.

-

Method to remove Boc in the presence of t-butylester. Reddit.

-

tert-Butyl (R)-(1-nitrosopiperidin-3-yl)carbamate | CAS No : 3031851-92-7. Pharmaffiliates.

-

Coumarin–Dithiocarbamate Derivatives as Biological Agents. MDPI.

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry.

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.

-

Structure-Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC. PubMed Central.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 8. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Building Block Approach for the Total Synthesis of YM-385781 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 13. veeprho.com [veeprho.com]

- 14. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Unassuming Workhorse: A Technical Guide to tert-Butyl pyridin-3-ylcarbamate

Introduction: The Strategic Importance of a Protected Pyridine

In the landscape of modern medicinal chemistry and drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of protecting groups and building blocks, tert-Butyl pyridin-3-ylcarbamate, also known by its synonym 3-(Boc-amino)pyridine, has emerged as a cornerstone intermediate. Its utility lies in the stable yet readily cleavable tert-butyloxycarbonyl (Boc) protecting group attached to the versatile pyridine scaffold. This strategic combination allows for the selective modification of other parts of a molecule while the nucleophilic amino group of the pyridine ring is masked. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and key applications of this unassuming yet pivotal compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Emergence as a Key Building Block

While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the widespread adoption of the Boc protecting group in organic synthesis. The synthesis of this compound is a straightforward application of well-established amine protection chemistry. Its significance grew not from a dramatic discovery, but from its increasing utility as a reliable and versatile building block in the synthesis of complex pharmaceutical agents.

The true rise to prominence for this compound can be traced to its critical role as a key intermediate in the synthesis of Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The development of Alogliptin and other similar therapeutic agents necessitated a robust and scalable route to Boc-protected aminopyridine derivatives, solidifying the importance of this compound in the pharmaceutical industry.

Synthesis and Characterization: A Reproducible and Scalable Protocol

The most common and efficient synthesis of this compound involves the reaction of 3-aminopyridine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically performed in the presence of a base to facilitate the acylation of the amino group. A well-documented and reliable procedure is outlined below, based on the work of Loyalty and coworkers published in the Journal of Organic Chemistry in 2018.[1][2]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

3-Aminopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Isopropanol

-

Water

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Addition funnel

Procedure:

-

A 250 mL, 3-neck round bottom flask equipped with a 100 mL addition funnel and magnetic stir bar is charged with 3-aminopyridine (20 g, 213 mmol), isopropanol (60 mL), and water (23 mL).

-

The mixture is cooled to 0 °C in an ice-water bath.

-

The addition funnel is charged with a solution of di-tert-butyl dicarbonate (53 g, 244 mmol) in isopropanol.

-

The (Boc)₂O solution is added dropwise to the stirred 3-aminopyridine solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The resulting precipitate is collected by vacuum filtration, washed with cold isopropanol, and dried under vacuum to yield this compound as a white solid.

Causality of Experimental Choices:

-

Use of Isopropanol/Water Solvent System: This solvent mixture provides good solubility for both the starting material, 3-aminopyridine, and the Boc anhydride, while also facilitating the precipitation of the less polar product upon formation.

-

Cooling to 0 °C: The reaction is initially cooled to control the exothermicity of the acylation reaction and to minimize potential side reactions.

-

Slow Addition of (Boc)₂O: Dropwise addition of the Boc anhydride ensures that the concentration of the acylating agent remains low, which helps to prevent the formation of di-acylated byproducts.

Characterization Data

The successful synthesis of this compound can be confirmed through various analytical techniques. Below is a summary of typical characterization data.

| Analysis | Result |

| Appearance | White to off-white solid |

| Melting Point | 108–109 °C[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.31 (s, 1H), 8.10 (d, J = 5.2 Hz, 1H), 7.45 (d, J = 5.2 Hz, 1H), 6.83 (bs, 1H), 1.54 (s, 9H)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4[1] |

| IR (KBr pellet) | 3228, 3125, 2974, 1727, 1568, 1456, 1164 cm⁻¹[1] |

| Elemental Analysis | Calculated for C₁₀H₁₄N₂O₂: C, 61.84; H, 7.27; N, 14.42. Found: C, 61.94; H, 7.18; N, 14.38. |

Application in Drug Development: The Synthesis of Alogliptin

A prime example showcasing the significance of this compound is its use as a precursor in the synthesis of the antidiabetic drug Alogliptin. In this synthetic route, the Boc-protected aminopyridine undergoes a reduction of the pyridine ring to a piperidine, followed by further chemical transformations.

The general synthetic strategy involves the hydrogenation of this compound to yield tert-Butyl piperidin-3-ylcarbamate. This transformation is a critical step that leverages the stability of the Boc group under catalytic hydrogenation conditions.

This hydrogenation step is crucial as it sets the stage for the subsequent coupling reactions to build the final Alogliptin molecule. The Boc protecting group is then removed under acidic conditions in a later stage of the synthesis to reveal the free amino group of the piperidine ring, which is a key pharmacophoric element of Alogliptin.

Conclusion: An Essential Tool in the Synthetic Chemist's Toolbox

This compound stands as a testament to the principle that a molecule's importance is not always defined by a dramatic discovery, but by its sustained and enabling role in advancing scientific frontiers. Its straightforward synthesis, stability, and the strategic protection it offers to the 3-aminopyridine moiety have made it an indispensable building block in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and applications of this versatile intermediate is crucial for the efficient and effective construction of novel therapeutic agents.

References

-

Loyalty, D. C., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634-1642. [Link][1]

-

PubMed. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link][2]

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl pyridin-3-ylcarbamate literature review

Strategic Reagent Profile & Application in Medicinal Chemistry[1][2]

Part 1: Executive Summary

tert-Butyl pyridin-3-ylcarbamate (CAS: 56700-70-0), also known as N-Boc-3-aminopyridine, is a high-value heterocyclic building block. It serves as a "gateway" intermediate in drug discovery, primarily for two strategic purposes:[1]

-

Regioselective Functionalization: It enables the synthesis of 3,4-disubstituted pyridines via Directed Ortho-Metalation (DoM), a substitution pattern that is otherwise difficult to access via electrophilic aromatic substitution (which favors C2/C6 or C5).[1]

-

Chiral Piperidine Access: It is the immediate aromatic precursor to tert-butyl piperidin-3-ylcarbamate , a scaffold embedded in major DPP-4 inhibitors (e.g., Alogliptin) and JAK inhibitors (e.g., Tofacitinib).

This guide details the synthesis, critical reactivity profiles, and industrial applications of this compound, moving beyond basic properties to actionable experimental logic.[1]

Part 2: Chemical Profile & Properties[2][3][4]

| Property | Specification |

| IUPAC Name | tert-Butyl N-(pyridin-3-yl)carbamate |

| Common Name | N-Boc-3-aminopyridine |

| CAS Number | 56700-70-0 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102–106 °C |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |

| pKa (Conj.[2][3] Acid) | ~3.5 (Pyridine nitrogen), ~11 (Carbamate NH) |

| Stability | Stable under standard conditions; acid-sensitive (Boc removal) |

Part 3: Synthetic Routes

The preparation of this compound is achieved through two primary industrial routes. The choice depends on raw material availability (amine vs. acid).

Route A: Direct N-Protection (Standard)

Starting Material: 3-Aminopyridine This is the most common lab-scale and industrial route. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O).

-

Mechanism: Nucleophilic attack of the exocyclic amine on the carbonyl of Boc₂O.

-

Critical Control: No coupling reagents (EDCI/HOBt) are required, despite some literature suggesting them.[1] Simple heating in THF or reflux in dioxane is sufficient.

-

Yield: Typically 85–95%.

Route B: Curtius Rearrangement (Strategic)

Starting Material: Nicotinic Acid (Vitamin B3) Used when 3-aminopyridine is less available or when starting from a complex nicotinic acid derivative.

-

Mechanism: Formation of acyl azide → thermal rearrangement to isocyanate → trapping with tert-butanol.

-

Reagent: Diphenylphosphoryl azide (DPPA) is the standard reagent for a one-pot transformation.

Figure 1: Primary synthetic pathways to N-Boc-3-aminopyridine.

Part 4: Advanced Reactivity – Directed Ortho-Metalation (DoM)

The most scientifically significant application of this compound is its ability to undergo regioselective lithiation.

The Regioselectivity Paradox (C2 vs. C4)

The Boc group is a Directed Metalation Group (DMG). In 3-substituted pyridines, lithiation can theoretically occur at C2 (between ring N and DMG) or C4 (ortho to DMG, para to ring N).[1]

-

Dominant Pathway: C4 Lithiation .[4]

-

Mechanistic Driver:

-

Coordination: The Li cation coordinates with the carbonyl oxygen of the Boc group.

-

Sterics & Electronics: The C2 position is flanked by the pyridine lone pair and the bulky Boc group, creating electronic repulsion and steric hindrance.[1] The C4 position is accessible and sufficiently acidified by the inductive effect of the nitrogen and the resonance effect of the carbamate.

-

-

Outcome: Treatment with n-BuLi (2 equiv) or t-BuLi at -78°C selectively deprotonates C4, allowing the introduction of electrophiles (halogens, aldehydes, silanes) at this position.[1]

Figure 2: Regioselective C4-functionalization via Directed Ortho-Metalation.

Part 5: Medicinal Chemistry Applications

This intermediate is a linchpin in the synthesis of several blockbuster drugs, particularly those containing a 3-aminopiperidine motif.

1. Pathway to DPP-4 Inhibitors (Diabetes)

-

Drug: Alogliptin (Nesina), Linagliptin (Tradjenta).[1]

-

Workflow: The pyridine ring is reduced (hydrogenation) to a piperidine ring. The Boc group protects the amine during this reduction and subsequent chiral resolution or coupling steps.

-

Significance: The this compound is the aromatic precursor that allows for bulk manufacturing before the expensive reduction/resolution steps.

2. Pathway to JAK Inhibitors (Autoimmune)[1]

-

Drug: Tofacitinib (Xeljanz).[1]

-

Workflow: Similar to DPP-4s, the pyridine is reduced to the chiral cis-3-aminopiperidine scaffold.

3. Kinase Inhibitors (Oncology)

-

Utility: The C4-functionalized derivatives (e.g., 4-iodo-3-Boc-aminopyridine) are used to couple the pyridine ring to other pharmacophores via Suzuki-Miyaura or Sonogashira couplings, retaining the aromaticity for kinase binding pockets.

Part 6: Experimental Protocols

Protocol A: Synthesis of this compound

Reference: Adapted from standard Boc-protection methodologies.

-

Setup: Charge a 500 mL round-bottom flask with 3-aminopyridine (9.4 g, 100 mmol) and THF (100 mL).

-

Addition: Add di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol, 1.1 equiv).

-

Reaction: Heat the mixture to reflux (66°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The starting amine spot (polar) should disappear, replaced by a less polar product spot.[1]

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (200 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove any byproduct acid.[1]

-

Purification: If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.[1]

-

Yield: Expect 16.5–18.0 g (85–93%) of white solid.

Protocol B: Regioselective C4-Iodination (DoM)

Reference: Estel et al., J. Org.[1] Chem. 53, 2740 (1988).[1]

-

Inert Atmosphere: Flame-dry a 250 mL flask and purge with Argon.

-

Reagent Prep: Dissolve This compound (1.94 g, 10 mmol) and TMEDA (3.3 mL, 22 mmol) in anhydrous THF (50 mL). Cool to -78°C .[5]

-

Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) over 20 minutes. Maintain temperature below -70°C.

-

Note: The solution will turn deep yellow/orange, indicating the formation of the dianion (lithium on carbamate N and C4).[1]

-

-

Aging: Stir at -78°C for 1 hour.

-

Quench: Add a solution of Iodine (I₂) (5.6 g, 22 mmol) in THF (20 mL) dropwise.

-

Workup: Allow to warm to room temperature. Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.[1] Extract with EtOAc.[6]

-

Result: tert-butyl (4-iodopyridin-3-yl)carbamate . This intermediate is ready for cross-coupling.

Part 7: References

-

Synthesis via Curtius Rearrangement:

-

Directed Ortho-Metalation (Regioselectivity):

-

Application in Kinase Inhibitors (Tofacitinib Precursor):

-

Boc Protection Protocol:

Sources

- 1. scispace.com [scispace.com]

- 2. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-butyl (R)-piperidin-3-ylcarbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

Technical Guide: tert-Butyl pyridin-3-ylcarbamate as a Linchpin Intermediate in Drug Discovery

Topic: Role of tert-Butyl pyridin-3-ylcarbamate in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS 56700-70-0), often referred to as N-Boc-3-aminopyridine , is a high-value intermediate in medicinal chemistry.[1] Unlike simple pyridine building blocks, this compound offers a unique "masked" reactivity profile. It serves two distinct strategic functions:

-

A Latent Hinge Binder: It provides a protected precursor to the 3-aminopyridine motif, a privileged scaffold for ATP-competitive kinase inhibitors.

-

A Regioselective Handle: The Boc-amino group functions as a powerful Directed Metalation Group (DMG), enabling C–H activation specifically at the C4 position , a transformation that is otherwise difficult to achieve on the electron-deficient pyridine ring.

This guide details the reactivity, synthetic utility, and experimental protocols for leveraging this compound in the synthesis of complex heterocycles.

Chemical Identity and Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 56700-70-0 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |